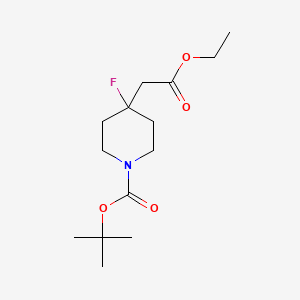
Tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-fluoropiperidine-1-carboxylate
Übersicht
Beschreibung
Tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-fluoropiperidine-1-carboxylate is a biochemical used for proteomics research . It has a molecular weight of 271.35 .
Synthesis Analysis
This compound and its derivatives serve as useful building blocks or intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .Molecular Structure Analysis
The molecule of Tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-fluoropiperidine-1-carboxylate is linear in shape with the ethyl acetate moiety adopting a fully extended conformation .Chemical Reactions Analysis
The compound is used as a reactant for synthesis of Pim-1 inhibitors and selective GPR119 agonists for type II diabetes . It also serves as a building block in the synthesis of (S)-quinuclidine-2-carboxylic acid .Physical And Chemical Properties Analysis
The compound is a solid with a molecular weight of 271.35 . Its IUPAC name is tert-butyl 4-(2-ethoxy-2-oxoethyl)-1-piperidinecarboxylate .Wissenschaftliche Forschungsanwendungen
Intermediate in Organic Synthesis
“Tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-fluoropiperidine-1-carboxylate” serves as a useful intermediate in the synthesis of several novel organic compounds . It can be used to produce a variety of derivatives, which can then be used in further reactions.
Synthesis of Amides
This compound can be used in the synthesis of amides . Amides are a type of organic compound with wide applications in pharmaceuticals, polymers, and other fields.
Synthesis of Sulphonamides
Sulphonamides can also be synthesized using this compound . Sulphonamides are a group of compounds widely used as antibiotics.
Synthesis of Mannich Bases
Mannich bases can be produced using this compound . Mannich bases are used in the synthesis of various pharmaceuticals.
Synthesis of Schiff’s Bases
Schiff’s bases can be synthesized using this compound . Schiff’s bases are used in various fields, including medicinal chemistry, analytical chemistry, and materials science.
Synthesis of Thiazolidinones
This compound can be used in the synthesis of thiazolidinones . Thiazolidinones are a class of compounds with various biological activities, including antimicrobial, antiviral, and anticancer properties.
Synthesis of Azetidinones
Azetidinones can be synthesized using this compound . Azetidinones are used in the synthesis of various bioactive compounds.
Synthesis of Imidazolinones
Imidazolinones can be produced using this compound . Imidazolinones are a class of compounds with various biological activities, including herbicidal and fungicidal properties.
Safety and Hazards
Zukünftige Richtungen
The compound and its derivatives have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities . Due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, the incorporation of the piperazine ring is considered as an important synthetic strategy in the field of drug discovery . This suggests potential future directions in the development of new drugs and therapies.
Eigenschaften
IUPAC Name |
tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-fluoropiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24FNO4/c1-5-19-11(17)10-14(15)6-8-16(9-7-14)12(18)20-13(2,3)4/h5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJPCDFEDFIYAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CCN(CC1)C(=O)OC(C)(C)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-fluoropiperidine-1-carboxylate | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl](/img/structure/B581677.png)


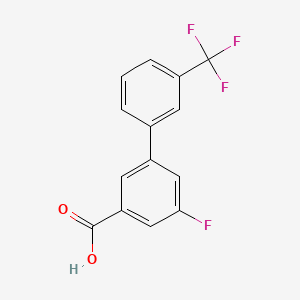
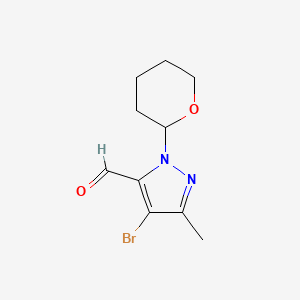
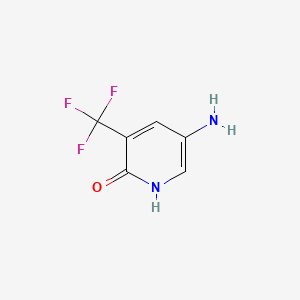
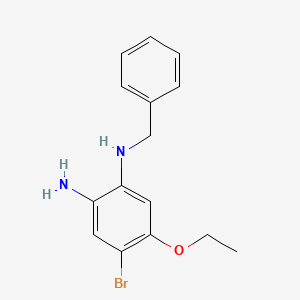
![4-Chloro-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B581687.png)
![3-Amino-4-[(2-hydroxyethyl)amino]phenol](/img/structure/B581689.png)
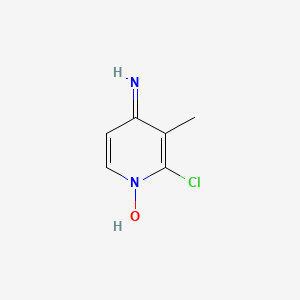

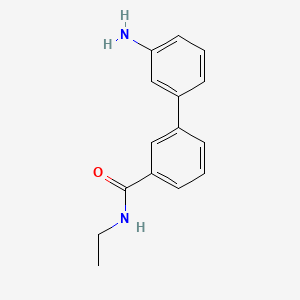
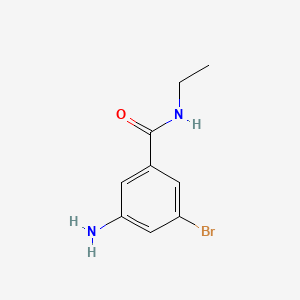
![(Z)-[Amino(4-aminophenyl)methylidene]amino 4-chlorobenzoate](/img/structure/B581700.png)